molecular formula C22H24FN5O B6468449 1-ethyl-2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2640898-06-0

1-ethyl-2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Cat. No.: B6468449
CAS No.: 2640898-06-0
M. Wt: 393.5 g/mol
InChI Key: ARTQJPCEZYQHKL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the pyridine ring could undergo electrophilic substitution reactions, while the benzodiazole group might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, it’s likely to be relatively non-polar due to the presence of multiple aromatic rings, which could affect its solubility in different solvents. The presence of the fluorine atom could also influence its properties, as fluorine is highly electronegative .

Properties

IUPAC Name

[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O/c1-3-28-20-7-5-4-6-18(20)25-22(28)27-12-15-10-26(11-16(15)13-27)21(29)19-8-14(2)17(23)9-24-19/h4-9,15-16H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTQJPCEZYQHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NC=C(C(=C5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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